

Application Note: Synthesis of 1H-tetrazol-5-ylurea

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Compound of Interest

Compound Name: **1H-tetrazol-5-ylurea**

Cat. No.: **B8739596**

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **1H-tetrazol-5-ylurea** is a chemical compound that integrates a urea functional group with a tetrazole ring. The tetrazole moiety is a significant structural motif in medicinal chemistry, often serving as a bioisostere for the carboxylic acid group, which can improve a drug candidate's metabolic stability and cell permeability.^[1] Consequently, **1H-tetrazol-5-ylurea** serves as a valuable building block for synthesizing a variety of compounds with potential therapeutic applications, including those investigated for antimicrobial and anticancer activities.^[2] This document provides a detailed protocol for the laboratory-scale synthesis of **1H-tetrazol-5-ylurea** from 5-aminotetrazole.

Disclaimer and Safety Precautions: This protocol is intended for use by trained professionals in a controlled laboratory setting.

- **Explosion Hazard:** Tetrazole and its derivatives are high-energy compounds and can be explosive. They may decompose violently when subjected to heat, shock, or friction.^{[3][4]} All heating operations should be conducted with extreme caution behind a blast shield.
- **Chemical Toxicity:** The starting materials and product may be toxic or irritant. 5-Aminotetrazole can cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) for all reagents before use.^[5]
- **Personal Protective Equipment (PPE):** Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is mandatory.

- Ventilation: All procedures must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
- Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Experimental Protocol

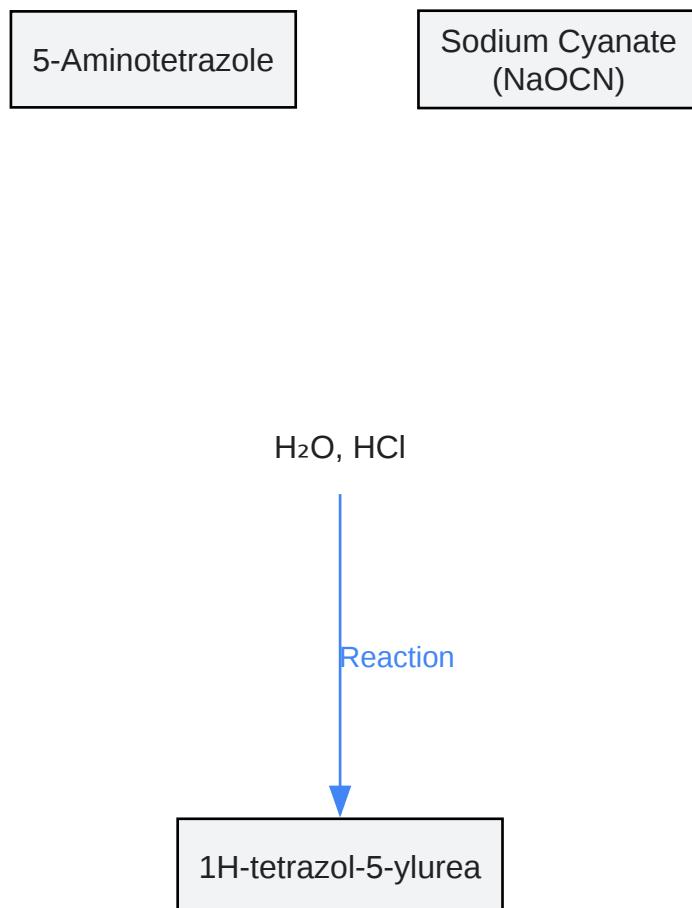
This protocol details the synthesis of **1H-tetrazol-5-ylurea** via the reaction of 5-aminotetrazole with sodium cyanate in an acidic aqueous solution.

Materials and Reagents:

- 5-Aminotetrazole (monohydrate)
- Sodium Cyanate (NaOCN)
- Hydrochloric Acid (HCl), concentrated
- Deionized Water
- Ethanol
- Beakers and Erlenmeyer flasks
- Magnetic stirrer and stir bar
- Ice bath
- Buchner funnel and filter paper
- pH paper or pH meter
- Standard laboratory glassware

Reaction Scheme

The overall reaction involves the formation of a urea linkage between the amino group of 5-aminotetrazole and a cyanate-derived intermediate.



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Caption: Reaction scheme for the synthesis of **1H-tetrazol-5-ylurea**.

Step-by-Step Procedure:

- Preparation of 5-Aminotetrazole Solution:
 - In a 250 mL beaker, dissolve 10.3 g (0.1 mol) of 5-aminotetrazole monohydrate in 100 mL of deionized water.
 - Stir the mixture using a magnetic stirrer until the solid is fully dissolved. You may need to warm the mixture gently (not exceeding 40°C) to facilitate dissolution.
 - Once dissolved, cool the solution to room temperature.
- Acidification:

- While stirring, slowly add 8.3 mL of concentrated hydrochloric acid to the 5-aminotetrazole solution. This will form the hydrochloride salt of the amine, making it more soluble and activating it for the reaction.
- Preparation of Sodium Cyanate Solution:
 - In a separate 100 mL beaker, dissolve 7.15 g (0.11 mol) of sodium cyanate in 50 mL of deionized water.
- Reaction:
 - Place the beaker containing the acidified 5-aminotetrazole solution in an ice bath and cool to 0-5°C.
 - Slowly add the sodium cyanate solution dropwise to the cold, stirring aminotetrazole solution over a period of 30 minutes. Maintain the temperature below 10°C throughout the addition.
 - After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.
 - Remove the ice bath and allow the mixture to warm to room temperature, stirring for another 2 hours. A white precipitate should form.
- Product Isolation:
 - Collect the white solid precipitate by vacuum filtration using a Buchner funnel.
 - Wash the filter cake with two portions of 25 mL cold deionized water to remove any unreacted salts.
 - Wash the cake with one portion of 20 mL cold ethanol.
 - Dry the product in a vacuum oven at 50°C to a constant weight.
- Purification (Optional):

- The crude product can be further purified by recrystallization from a water/ethanol mixture if necessary.
- Characterization:
 - Determine the melting point of the dried product.
 - Confirm the structure and purity using analytical techniques such as ^1H NMR, ^{13}C NMR, IR spectroscopy, and Mass Spectrometry.

Data Presentation

The following tables summarize the quantitative data for the synthesis.

Table 1: Reagents and Stoichiometry

Reagent	Formula	Molar Mass (g/mol)	Amount Used	Moles (mol)	Molar Equiv.
5- Aminotetraz- ole (monohydra- te)	$\text{CH}_3\text{N}_5\cdot\text{H}_2\text{O}$	103.08	10.3 g	0.1	1.0
Sodium Cyanate	NaOCN	65.01	7.15 g	0.11	1.1

| Hydrochloric Acid (conc.) | HCl | 36.46 | 8.3 mL | ~0.1 | 1.0 |

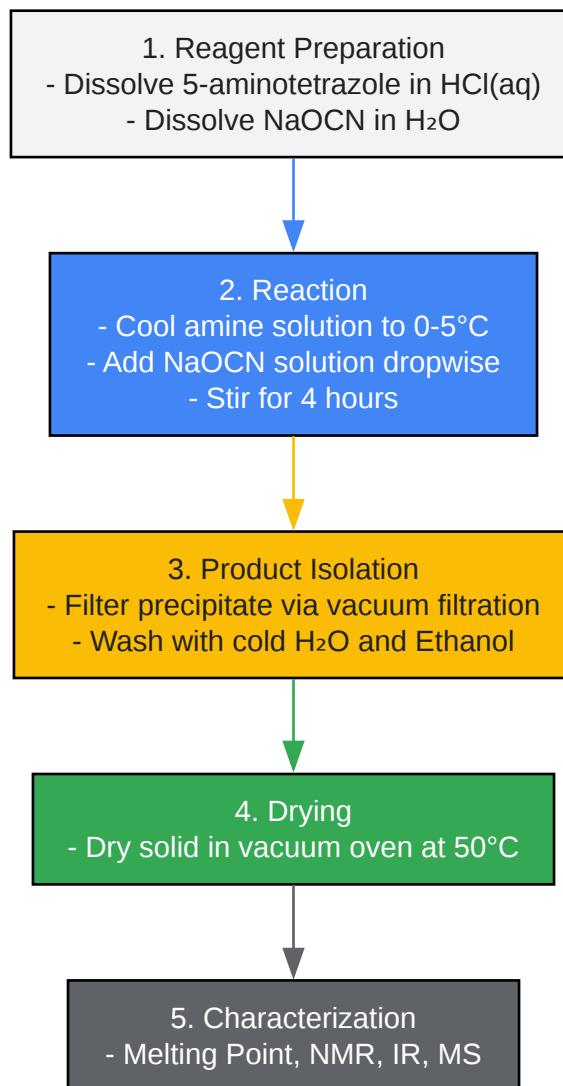
Table 2: Product Physicochemical Properties

Property	Value
Chemical Name	1H-tetrazol-5-ylurea
Molecular Formula	C ₂ H ₄ N ₆ O ^[6]
Molecular Weight	128.09 g/mol ^[6]
Appearance	White to off-white crystalline solid
Melting Point	221.5°C (Boiling Point at 760 mmHg) ^[6]
Hydrogen Bond Donors	3 ^[6]

| Hydrogen Bond Acceptors | 4^[6] |

Visualized Workflow

The following diagram illustrates the overall workflow for the synthesis protocol.



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Caption: Workflow diagram for the synthesis of **1H-tetrazol-5-ylurea**.

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